molecular formula C19H20N6 B1676877 Minozac free base CAS No. 886208-65-7

Minozac free base

Cat. No. B1676877
M. Wt: 332.4 g/mol
InChI Key: ASVQCPUSQNFHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minozac free base, also known as MW151 , is a chemical compound with the molecular formula C19H20N6 . It is an orally available, brain-penetrant, anti-inflammatory compound . Its target is undisclosed .


Molecular Structure Analysis

The molecular structure of Minozac free base is characterized by a molecular formula of C19H20N6 and a molecular weight of 332.4 . The compound is achiral, with no defined stereocenters or E/Z centers .

Safety And Hazards

Minozac free base has been studied in pre-clinical toxicology studies, which showed a wide safety window . A Phase 1 first-in-human safety and pharmacokinetic study reported no serious adverse events related to the drug. The most common side effect was headache at the higher doses .

Future Directions

Minozac free base is currently being studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease . A Phase 1 clinical trial has been completed , and there are plans for future Phase 2 and 3 clinical trials .

properties

CAS RN

886208-65-7

Product Name

Minozac free base

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3

InChI Key

ASVQCPUSQNFHHU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

886208-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine
MW-151
MW01-2-151SRM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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